molecular formula C8H12BrN3OS B8405014 N-(5-Bromo-4-((dimethylamino)methyl)thiazol-2-yl)acetamide

N-(5-Bromo-4-((dimethylamino)methyl)thiazol-2-yl)acetamide

Cat. No.: B8405014
M. Wt: 278.17 g/mol
InChI Key: YTOSKFCWLCYIBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Bromo-4-((dimethylamino)methyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C8H12BrN3OS and its molecular weight is 278.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H12BrN3OS

Molecular Weight

278.17 g/mol

IUPAC Name

N-[5-bromo-4-[(dimethylamino)methyl]-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C8H12BrN3OS/c1-5(13)10-8-11-6(4-12(2)3)7(9)14-8/h4H2,1-3H3,(H,10,11,13)

InChI Key

YTOSKFCWLCYIBK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=C(S1)Br)CN(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-(4-((dimethylamino)methyl)thiazol-2-yl)acetamide (1.1 g, 5.5 mmol) in 10 mL AcOH was added Br2 (0.28 mL, 5.5 mmol) dropwise. The resulting mixture discolored instantly, and a precipitate appeared. The precipitate was filtered and washed with AcOH. The collected precipitate was neutralized with saturated sodium bicarbonate and extracted twice with 100 mL EtOAc. The organic layer was combined, washed once with brine, and dried over sodium sulfate. After removing the solvent, the product was obtained as a white solid (1.0 g, yield=65%). LCMS (API-ES) m/z (%) 278.0 (100%, M++H). 1H NMR (400 MHz, CDCl3) δ ppm 2.24 (s, 3H) 2.28 (s, 6H) 3.44 (s, 2H).
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.28 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
65%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.